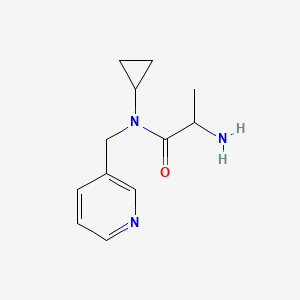

2-amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide

Description

2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide is a propanamide derivative featuring a cyclopropyl group and a pyridin-3-ylmethyl substituent on the nitrogen atom of the amide backbone.

Properties

Molecular Formula |

C12H17N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide |

InChI |

InChI=1S/C12H17N3O/c1-9(13)12(16)15(11-4-5-11)8-10-3-2-6-14-7-10/h2-3,6-7,9,11H,4-5,8,13H2,1H3 |

InChI Key |

DVWPYTLJDPNOEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N(CC1=CN=CC=C1)C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide typically involves the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or a Simmons-Smith reagent.

Introduction of the pyridin-3-ylmethyl group: This step involves the alkylation of a suitable precursor with pyridin-3-ylmethyl halide under basic conditions.

Amide bond formation: The final step involves coupling the amine with a carboxylic acid derivative, such as an acid chloride or ester, under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-ylmethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced amine derivatives.

Substitution: Substituted products with new functional groups replacing the original substituents.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

Chemical Biology: The compound is employed in chemical biology research to investigate protein-ligand interactions and enzyme mechanisms.

Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Propanamide Family

The compound shares a core propanamide scaffold with modifications at the nitrogen and amino groups. Key analogs include:

Table 1: Comparison of Propanamide Derivatives

Key Observations:

Substituent Effects on Physicochemical Properties: The methoxy group in the pyridazine analog (Table 1, Row 2) improves aqueous solubility compared to the parent compound . Pivalamide derivatives (Table 1, Row 4) exhibit higher thermal stability, as evidenced by their defined melting points (71–75°C) .

Stereochemical Considerations :

- The (2S)-configuration in analogs (e.g., Table 1, Rows 2–3) is critical for receptor-binding specificity, particularly in neurological targets .

Synthetic Accessibility :

Functional Group Variations and Pharmacological Implications

- Cyclopropyl vs. In contrast, isopropyl groups (e.g., Table 1, Row 3) offer greater steric bulk, which may reduce off-target interactions .

Pyridine vs. Pyridazine Rings : Pyridin-3-ylmethyl groups (target compound) provide a balance of hydrogen-bonding capability and aromatic stacking, while pyridazine analogs (Table 1, Row 2) introduce additional nitrogen atoms, altering electronic properties and metabolic stability .

Biological Activity

2-amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets, pharmacological effects, and synthesis methods.

Structural Characteristics

The compound is characterized by:

- Cyclopropyl Group : This small cyclic structure may influence the compound's conformation and interactions with biological targets.

- Pyridine Ring : The presence of the pyridine moiety contributes to the compound's ability to interact with various receptors and enzymes.

- Amine Functionality : The amino group plays a crucial role in modulating biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites or allosteric sites, thus interfering with substrate binding and catalysis.

- Receptor Modulation : Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Neurological Applications : It has been studied for its potential in treating neurological disorders by modulating receptor activity and influencing signal transduction pathways.

- Metabolic Pathway Impact : The inhibition of specific enzymes could lead to alterations in metabolic pathways, which may have therapeutic implications .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Interaction Studies :

- Receptor Binding Affinity :

- Comparative Analysis :

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Cyclopropylamine : The initial step involves synthesizing cyclopropylamine through cyclization reactions.

- Coupling Reaction : The cyclopropylamine is then coupled with pyridin-3-ylmethyl derivatives using coupling reagents such as EDCI under controlled conditions.

- Purification : Final purification is achieved through techniques like column chromatography to obtain the desired product in high purity.

| Step | Description |

|---|---|

| 1 | Synthesis of cyclopropylamine |

| 2 | Coupling with pyridin-3-ylmethyl derivatives |

| 3 | Purification via column chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.